MFCD02959171
Description
MFCD02959171 (CAS 1022150-11-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol . It is synthesized via two primary methods:
Method 1: Dissolving intermediates 1 and 2 in dimethylformamide (DMF) with potassium carbonate under heating, followed by organic layer separation, solvent evaporation, and recrystallization .
Method 2: Utilizing cesium carbonate, 4-dimethylaminopyridine (DMAP), and DMF under reflux conditions, followed by distillation, extraction, and column chromatography purification .
Its synthetic accessibility score of 2.07 indicates moderate ease of laboratory synthesis .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-17-6-4-7-18(16-17)21-24-20-9-3-2-8-19(20)22(25-21)23-10-5-11-26-12-14-27-15-13-26/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFOLTWMIPJWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Two structurally and functionally analogous compounds are selected for comparison:
Compound A: (5-Methoxypyridin-2-yl)methanamine (CAS 905306-69-6)
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol .
- Key Properties: High gastrointestinal (GI) absorption and water solubility (15.4 mg/mL) . Non-inhibitory to cytochrome P450 (CYP) enzymes, reducing drug-drug interaction risks . Synthesized via HATU-mediated coupling in tetrahydrofuran (THF) with a 69% yield .
Structural Contrast : this compound’s larger aromatic system (C₂₇H₃₀N₆O₃) provides enhanced stability for catalytic applications, whereas Compound A’s smaller structure (C₇H₁₀N₂O) favors rapid absorption in pharmacological contexts .
Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol .
- LogP (XLOGP3) of 2.15, indicating moderate lipophilicity . Synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C .
| Parameter | This compound | Compound B |
|---|---|---|
| Molecular Weight | 486.57 g/mol | 235.27 g/mol |
| LogP (XLOGP3) | 2.15 (estimated) | 2.15 |
| BBB Penetration | No data | Yes |
| Synthetic Method | DMF-based reflux | THF/water cross-coupling |
| Applications | Catalysis/Pharma | Suzuki-Miyaura coupling |
Functional Contrast : Compound B’s boronic acid moiety enables cross-coupling reactions in organic synthesis, whereas this compound’s nitrogen-rich structure is tailored for transition-metal coordination and medicinal chemistry .
Research Findings and Implications
Synthetic Efficiency : this compound’s Method 2 achieves a 69% yield, outperforming Compound B’s palladium-catalyzed method (yield unspecified) .
Solubility vs. Bioactivity : Compound A’s high solubility (15.4 mg/mL) contrasts with this compound’s lower solubility (0.24 mg/mL), suggesting trade-offs between bioavailability and structural complexity .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₀N₆O₃ | C₇H₁₀N₂O | C₆H₅BBrClO₂ |
| Molecular Weight (g/mol) | 486.57 | 138.17 | 235.27 |
| LogS (ESOL) | -2.99 | -2.47 | -1.98 |
| Synthetic Accessibility | 2.07 | 1.64 | 2.15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
